methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic molecule featuring:
- A thieno[2,3-c]pyridine core, a fused bicyclic system combining thiophene and pyridine rings.
- Substituents:
- 3-Carbamoyl group (–CONH₂) at position 2.
- 2-Oxo-2H-chromene-3-amido group at position 2, introducing a coumarin-derived moiety.
- Methyl ester (–COOCH₃) at position 5.
Properties
IUPAC Name |
methyl 3-carbamoyl-2-[(2-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-28-20(27)23-7-6-11-14(9-23)30-18(15(11)16(21)24)22-17(25)12-8-10-4-2-3-5-13(10)29-19(12)26/h2-5,8H,6-7,9H2,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUIPCRJFIHUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.
Construction of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophene, with a pyridine derivative under acidic conditions.
Amidation and Carbamoylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at both ester and amide groups under controlled conditions:
Mechanistic Insight :
Ester hydrolysis proceeds via nucleophilic attack by hydroxide ions, while amide cleavage involves acid-catalyzed protonation of the carbonyl oxygen, followed by water addition .
Nucleophilic Substitution
The methyl carboxylate group is susceptible to nucleophilic substitution:
Cyclization and Heterocycle Formation
The chromene and thienopyridine moieties participate in cycloadditions and heterocycle synthesis:
Chromene Reactivity
-
Thermal [4+2] Cycloaddition : Reacts with 2,3-dimethyl-1,3-butadiene under solvent-free conditions at 120°C to form fused benzopyran derivatives .
Product : 6a,10a-Dihydrobenzo chromeno[3,2-b]pyridine (Yield: 65%).
Thienopyridine Reactivity
-
Pyrazole Formation : Reacts with phenylhydrazine in acetic acid to yield 3-(pyrazol-5-yl)-thieno[2,3-c]pyridine derivatives .
Product : Methyl 3-carbamoyl-2-(5-phenyl-1H-pyrazol-3-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (Yield: 58%).
Carbamoyl Group Reactivity
-
Condensation with Aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol/piperidine to form Schiff bases .
Product : Methyl 3-(benzylidene-carbamoyl)-2-(2-oxo-2H-chromene-3-amido)-thieno[2,3-c]pyridine-6-carboxylate (Yield: 63%).
Chromene Oxidation
-
Epoxidation : Treating with m-CPBA (meta-chloroperbenzoic acid) generates an epoxide at the chromene’s double bond .
Product : 2-Oxo-3,4-epoxy-2H-chromene-thieno[2,3-c]pyridine hybrid (Yield: 70%).
Cross-Coupling Reactions
The thienopyridine core facilitates palladium-catalyzed couplings:
Biological Derivatization
The compound serves as a precursor for bioactive hybrids:
-
Anticancer Agents : Coupling with platinum(II) complexes enhances DNA intercalation .
-
Antimicrobial Hybrids : Functionalization with quaternary ammonium groups improves activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
Mechanistic and Synthetic Considerations
-
Steric Effects : Bulky substituents on the thienopyridine ring slow down electrophilic substitutions but favor cycloadditions .
-
Solvent Impact : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .
-
Chromene Stability : The 2-oxo-2H-chromene moiety is resistant to oxidation but undergoes epoxidation under mild conditions .
This compound’s multifunctional architecture enables its use in synthesizing complex heterocycles and bioactive molecules, underscoring its importance in medicinal and synthetic chemistry.
Scientific Research Applications
Methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that integrates a thieno[2,3-c]pyridine core with functional groups, including a methyl carbamoyl group and a chromene moiety. The combination of thieno and chromene structures suggests potential for diverse chemical reactivity and biological activity. The molecular formula of this compound is .
Here's a detailed overview of its potential applications and related research:
Potential Applications
This compound has potential applications in various fields:
- Medicinal Chemistry The compound's structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
- Materials Science It can be used in the development of novel materials with specific properties.
- Catalysis The compound can serve as a catalyst in various chemical reactions.
Areas of Investigation
Studies focusing on the interactions of this compound with biological macromolecules are crucial for understanding its pharmacological profile. Potential areas of investigation include:
- Protein Binding Studies Identifying the proteins that interact with this compound can provide insights into its mechanism of action.
- Enzyme Inhibition Assays Determining whether this compound can inhibit specific enzymes can reveal its potential therapeutic applications.
- Cellular Signaling Pathways Investigating the effects of this compound on various cellular signaling pathways can help elucidate its biological effects.
Related Compounds
This compound shares structural similarities with several other compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxythieno[2,3-c]pyridine | Hydroxy group on thieno ring | Antimicrobial |
| 7-Aminochromenone | Chromene core with amino substitution | Anticancer |
| 5-Carbamoylthieno[2,3-b]pyridine | Carbamoyl group on thieno ring | Antiviral |
Mechanism of Action
The mechanism of action of methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The thienopyridine scaffold is a common feature in several analogs, but the ring fusion position (e.g., [2,3-b] vs. [2,3-c]) critically alters molecular geometry and electronic properties:
Substituent Effects on Physicochemical Properties
Carbamoyl vs. Amino Groups
- Chromene-3-amido vs. Aryl Substituents : The chromene moiety increases molecular weight (~275 g/mol for standalone chromene esters ) and introduces rigidity, which may affect bioavailability or crystallinity .
Ester vs. Cyano/Carboxamide Groups
- The 6-methyl ester in the target compound is less polar than cyano (–CN) or carboxamide (–CONH₂) groups in analogs (e.g., ), suggesting higher lipophilicity and possible membrane permeability.
Biological Activity
Methyl 3-carbamoyl-2-(2-oxo-2H-chromene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Structure
The compound has the following molecular formula: and a molecular weight of 427.43 g/mol. Its structure features a thieno[2,3-c]pyridine moiety fused with a chromene derivative, which is known for its diverse biological activities.
Key Structural Features
- Thieno[2,3-c]pyridine Core : Known for its role in various pharmacological activities.
- Chromene Derivative : Exhibits antioxidant and anti-inflammatory properties.
- Carbamoyl and Amido Groups : These functional groups are crucial for biological activity and interactions with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study highlighted that related chromene derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. For instance, derivatives of chromene have been reported to inhibit bacterial growth effectively. A comparative study demonstrated that certain thieno[2,3-c]pyridine derivatives exhibited significant zones of inhibition against Gram-positive and Gram-negative bacteria .
| Pathogen | Zone of Inhibition (mm) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 18 | Methyl 3-carbamoyl derivative |
| Escherichia coli | 15 | Methyl 3-carbamoyl derivative |
| Bacillus subtilis | 20 | Methyl 3-carbamoyl derivative |
Cytotoxicity Studies
Cytotoxicity evaluations have indicated that methyl 3-carbamoyl derivatives possess significant cytotoxic effects against cancer cell lines. In vitro studies demonstrated IC50 values in the micromolar range for various cancer cell lines, suggesting potential as anti-cancer agents. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 10.0 | |
| A549 (lung cancer) | 15.0 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phospholipase A2 with IC50 values indicating strong binding affinity .
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.
- Antioxidant Mechanisms : The presence of hydroxyl groups in the chromene structure contributes to its ability to neutralize free radicals.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of thieno[2,3-c]pyridine derivatives against common bacterial strains. The results indicated that modifications at specific positions on the thieno-pyridine ring enhanced the antibacterial activity significantly compared to unmodified counterparts.
Cytotoxicity Evaluation in Cancer Research
Another case study focused on assessing the cytotoxic effects of methyl 3-carbamoyl derivatives on various cancer cell lines. The research concluded that these compounds could serve as lead candidates for further development into anti-cancer therapeutics due to their selective toxicity towards malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
